Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-
Description
The compound Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- is a benzoic acid derivative featuring a propenyl side chain at the para position. The side chain contains a tert-butoxy (1,1-dimethylethoxy) group and a ketone (3-oxo) moiety. This structure confers unique physicochemical properties, such as increased steric bulk and lipophilicity due to the tert-butyl group, while the α,β-unsaturated ketone (propenone) may contribute to reactivity in conjugation or Michael addition reactions.
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-9H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPIVMMIUZGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706111 | |
| Record name | 4-(3-tert-Butoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151329-39-4 | |
| Record name | 4-(3-tert-Butoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs :
Benzoic acid, 4-[1-methyl-3-oxo-3-(phenylmethoxy)-1-propenyl]-, ethyl ester (CAS 102152-62-5)
- Structure : The tert-butoxy group is replaced with a benzyloxy (phenylmethoxy) group, and the benzoic acid is esterified to an ethyl group.
- Impact :
- Increased lipophilicity due to the benzyl group but reduced steric hindrance compared to tert-butyl.
- The ethyl ester may enhance stability against hydrolysis compared to the free acid form .
Lacidipine (CAS 103890-78-4)
- Structure : Contains the 3-(1,1-dimethylethoxy)-3-oxo-1-propenyl group attached to a dihydropyridine ring.
- Application : A calcium channel blocker used in hypertension treatment. The tert-butoxy-propenyl group contributes to its metabolic stability and prolonged half-life .
Benzoic acid,4-[(1E)-3-(3,4-diethylphenyl)-3-oxo-1-propenyl]- (CAS 119567-93-0) Structure: Features a diethylphenyl group instead of tert-butoxy.
Table 1: Structural Comparison
| Compound Name | Parent Structure | Key Substituent | CAS Number |
|---|---|---|---|
| Target Compound | Benzoic acid | 4-[3-(tert-butoxy)-3-oxo-propenyl] | N/A |
| Lacidipine | Dihydropyridine | 2-[3-(tert-butoxy)-3-oxo-propenyl]phenyl | 103890-78-4 |
| Ethyl ester analog (CAS 102152-62-5) | Benzoic acid ethyl ester | 4-[1-methyl-3-oxo-3-(benzyloxy)propenyl] | 102152-62-5 |
Physicochemical Properties
Key Differences :
- Lipophilicity :
- Solubility :
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Target Compound | ~278.3 | 3.2–3.8 | Low (<0.1 mg/mL) |
| Lacidipine | 455.5 | 5.2 | Lipophilic |
| Ethyl ester analog (CAS 102152-62-5) | 324.37 | 4.5 | Moderate in DMSO |
Research Findings and Industrial Relevance
- Lacidipine : Clinical studies highlight its long half-life (~15 hours), attributed to the tert-butoxy group’s resistance to enzymatic hydrolysis .
- Supplier Data: Commercial availability of analogs like CAS 102152-62-5 and Lacidipine suggests industrial interest in propenone-containing compounds for pharmaceuticals and materials science .
Biological Activity
Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- (CAS Number: 151329-39-4) is a synthetic organic compound with the molecular formula . This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity. Studies have shown that certain benzoic acid derivatives can inhibit the growth of bacteria and fungi, making them candidates for further investigation in the development of antimicrobial agents .
Anticancer Activity
Recent studies have focused on the anticancer potential of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-. For example, a study evaluating various 4-substituted benzoyltaurinamide derivatives found that compounds similar to benzoic acid exhibited significant cytotoxicity against cancer cell lines. The most active compounds were shown to induce apoptosis through the intrinsic pathway by modulating key proteins such as BAX and caspases .
Case Study: Cytotoxicity Evaluation
A notable study assessed the cytotoxic effects of benzoic acid derivatives on several cancer cell lines using the MTT assay. The results indicated that specific structural modifications significantly enhanced anticancer activity. For instance, compounds with methoxy substitutions demonstrated improved selectivity and potency against breast cancer cell lines, with IC50 values ranging from 15.7 µM to 33.9 µM .
The biological activity of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, inhibiting or activating their functions.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
- Gene Expression Alteration : The compound may affect gene expression related to apoptosis and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Comparison | Notable Activity |
|---|---|---|
| 4-tert-Butoxybenzoic Acid | Lacks propenyl group | Moderate antimicrobial activity |
| 4-(1,1-Dimethylethyl)benzoic Acid | Different substituents | Lower anticancer activity |
| Benzyl Alcohol Derivatives | Varying side chains | Potentially less effective than benzoic acid derivatives |
This comparison highlights how specific functional groups and structural features can significantly impact biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]- and its derivatives?
Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-carboxybenzaldehyde and tert-butyl acetoacetate. Optimization involves controlling reaction temperature (70–80°C) and using catalytic acetic acid to enhance yield. Post-synthesis purification typically employs column chromatography with ethyl acetate/hexane (1:3 ratio) . For derivatives like Lacidipine, diethyl esterification of the carboxylic acid group is critical, requiring anhydrous conditions and molecular sieves to prevent hydrolysis .
Q. How is the stereochemical configuration of the propenyl group validated in this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to confirm the E- or Z-isomerism of the propenyl group. For example, coupling constants () between vinyl protons (12–16 Hz for trans, 8–12 Hz for cis) distinguish isomers. X-ray crystallography, as applied in related structures (e.g., derivatives in ), provides definitive stereochemical confirmation .
Q. What stability challenges arise during storage, and how are they mitigated?
Methodological Answer: The tert-butoxy carbonyl group is prone to hydrolysis under acidic or humid conditions. Stability studies recommend storing the compound in desiccated environments at –20°C. Accelerated degradation tests (40°C/75% relative humidity) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) quantify degradation products like free benzoic acid .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s pharmacological activity in calcium channel blockers like Lacidipine?
Methodological Answer: The tert-butoxy group enhances lipophilicity, improving membrane permeability in cardiovascular drugs. Structure-activity relationship (SAR) studies compare derivatives with varying alkoxy substituents. In vitro calcium flux assays (using HEK293 cells transfected with L-type channels) and molecular docking (e.g., PDB: 1T3S) reveal that bulky tert-butyl groups stabilize hydrophobic interactions with channel proteins .
Q. How can contradictory spectroscopic data (e.g., IR vs. NMR) for this compound be resolved?
Methodological Answer: Discrepancies between IR carbonyl stretches (e.g., 1720 cm for ester vs. 1680 cm for ketone) and NMR signals may arise from tautomerism or solvent effects. Multi-technique validation is required:
Q. What computational strategies are effective for modeling this compound’s reactivity in nucleophilic environments?
Methodological Answer: Quantum mechanical simulations (e.g., Gaussian 16) using the M06-2X functional and solvent continuum models (e.g., PCM for THF) predict reaction pathways for ester hydrolysis. Transition state analysis (IRC calculations) identifies energy barriers, while Natural Bond Orbital (NBO) analysis evaluates charge distribution at reactive sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
